![molecular formula C10H8F2N2O2 B2528182 2,2-difluoro-2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetic acid CAS No. 80944-03-2](/img/structure/B2528182.png)
2,2-difluoro-2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetic acid
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Overview
Description
2,2-difluoro-2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetic acid, also known as DMBA, is a heterocyclic organic compound. It has a molecular weight of 226.18 . The compound is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is 2,2-difluoro-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acetic acid . The InChI code is 1S/C10H8F2N2O2/c1-14-7-5-3-2-4-6(7)13-8(14)10(11,12)9(15)16/h2-5H,1H3,(H,15,16) .Physical And Chemical Properties Analysis
The compound is a powder and is stored at 4°C .Scientific Research Applications
- Researchers have explored the antimicrobial properties of this compound. Among its derivatives, compounds 1a and 1b have shown promising activity against microorganisms . Further investigations into its mechanism of action and potential clinical applications are warranted.
- Indole derivatives , which share structural similarities with our compound, have been studied for their anti-HIV-1 potential. Kasralikar et al. reported a series of novel indolyl and oxochromenyl xanthenone derivatives, including those containing imidazole moieties. These compounds were evaluated through molecular docking studies as potential anti-HIV-1 agents .
Antimicrobial Potential
Anti-HIV-1 Activity
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2,2-difluoro-2-(1-methylbenzimidazol-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O2/c1-14-7-5-3-2-4-6(7)13-8(14)10(11,12)9(15)16/h2-5H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHCZBNFPGQOLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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